Orthogonal Alloc Protection Enables Pd(0)-Mediated Selective Deprotection with 73–100% Yield
The Alloc group, introduced by diallyl dicarbonate, is orthogonal to Boc and Z groups. Unlike Boc (acid-labile) and Z (hydrogenolysis-labile), the Alloc group is selectively and quantitatively cleaved under neutral conditions via Pd(0)-catalyzed allyl transfer to diethylamine in aqueous media. This orthogonal cleavage profile is supported by comparative deprotection studies [1][2].
| Evidence Dimension | Deprotection Selectivity / Orthogonality |
|---|---|
| Target Compound Data | Alloc group stable to acidic (Boc cleavage) and hydrogenolytic (Z cleavage) conditions; cleaved quantitatively and very rapidly by Pd(0)-catalyzed hydrostannolysis with tributyltin hydride. |
| Comparator Or Baseline | Boc group (acid-labile) and Z group (hydrogenolysis-labile). |
| Quantified Difference | Quantitative conversion to free amino compounds; Alloc deprotection yield 73–100% in aqueous Pd(0) systems while preserving other protecting groups. |
| Conditions | Pd(PPh3)4 or Pd(OAc)2/TPPTS catalyst, Bu3SnH or diethylamine as allyl scavenger, aqueous or organic media. |
Why This Matters
This orthogonal reactivity allows for sequential deprotection strategies in complex molecule synthesis where acid-labile or hydrogenation-sensitive functionalities are present, a capability not offered by Boc2O or Z2O reagents.
- [1] Dangles, O., Guibé, F., Balavoine, G., Lavielle, S., & Marquet, A. (1987). Selective Cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride. Application to the Selective Protection-Deprotection of Amino Acid Derivatives and in Peptide Synthesis. The Journal of Organic Chemistry, 52(22), 4984–4993. View Source
- [2] Gómez-Martínez, P., Guibé, F., & Balavoine, G. (1994). Practical palladium-mediated deprotective method of Allyloxycarbonyl in aqueous media. Tetrahedron, 50(2), 497-503. View Source
